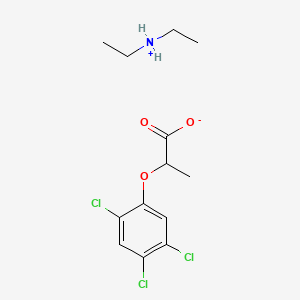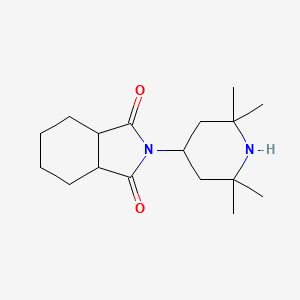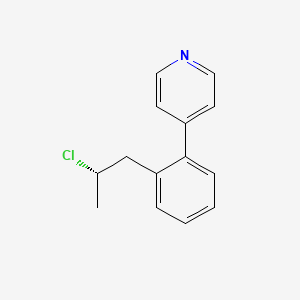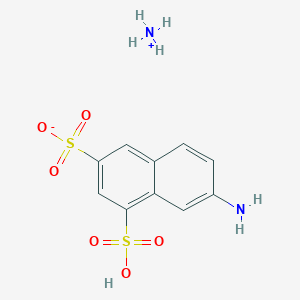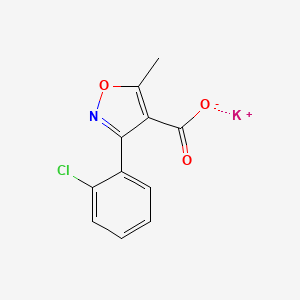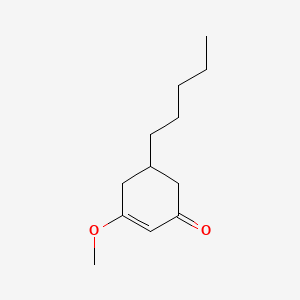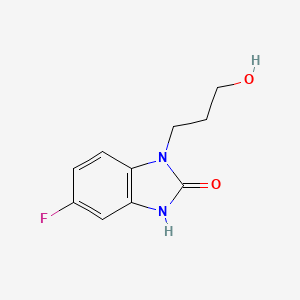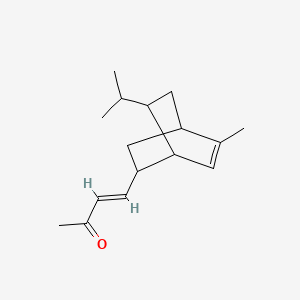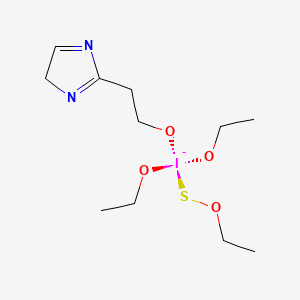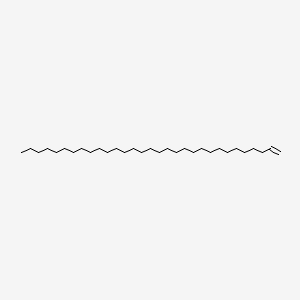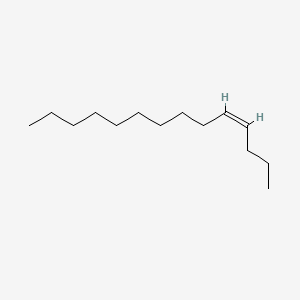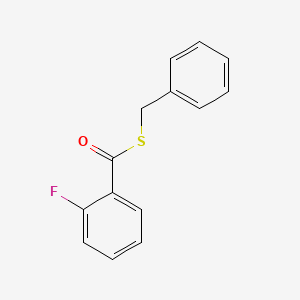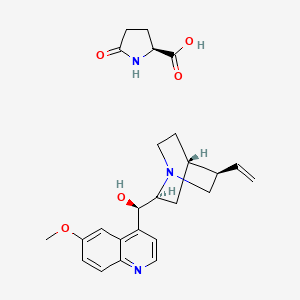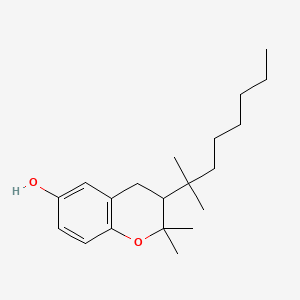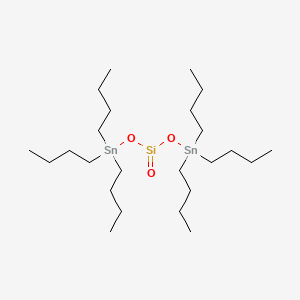
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane is a complex organotin compound with the molecular formula C24H54O3SiSn2 . This compound is notable for its unique structure, which includes silicon and tin atoms, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane typically involves the reaction of tributylstannyl derivatives with silicon-containing compounds under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions . Industrial production methods may involve scaling up these reactions using specialized equipment to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses . The specific pathways involved depend on the context of its application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane can be compared with other organotin and organosilicon compounds:
Tributyltin oxide: Another organotin compound with different applications and properties.
Hexamethyldisiloxane: An organosilicon compound used in various industrial applications.
The uniqueness of this compound lies in its dual incorporation of silicon and tin atoms, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
93805-54-0 |
|---|---|
Molekularformel |
C24H54O3SiSn2 |
Molekulargewicht |
656.2 g/mol |
IUPAC-Name |
oxo-bis(tributylstannyloxy)silane |
InChI |
InChI=1S/6C4H9.O3Si.2Sn/c6*1-3-4-2;1-4(2)3;;/h6*1,3-4H2,2H3;;;/q;;;;;;-2;2*+1 |
InChI-Schlüssel |
CTTXCFXWBKAHLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](=O)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


